2-(4-methoxyphenoxy)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide
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Description
2-(4-methoxyphenoxy)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide is a useful research compound. Its molecular formula is C21H24N2O5 and its molecular weight is 384.432. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Assessment
A study described the synthesis of novel acetamide derivatives, including those similar to "2-(4-methoxyphenoxy)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide," to assess their potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The compounds synthesized showed promising activities comparable with standard drugs due to the presence of specific functional groups in their structure (Rani, Pal, Hegde, & Hashim, 2016).
Inhibitory Activity and Docking Studies
Another research focused on the synthesis of derivatives for inhibiting protein tyrosine phosphatase 1B (PTP1B), demonstrating significant IC(50) values. These findings were further supported by docking studies and in vivo screening for antidiabetic activity, indicating the compound's potential in diabetes treatment (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).
Metabolism of Chloroacetamide Herbicides
Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes has shed light on the complex metabolic activation pathways that may involve compounds similar to "this compound." These studies are crucial for understanding the carcinogenic potential of such compounds and their metabolic pathways (Coleman, Linderman, Hodgson, & Rose, 2000).
Chemoselective Acetylation and Kinetics
A study on the chemoselective acetylation of 2-aminophenol, an intermediate for the synthesis of antimalarial drugs, highlights a process optimization and elucidates the mechanism and kinetics involved. This research provides insights into synthesizing intermediates efficiently and could be relevant for compounds with similar functional groups (Magadum & Yadav, 2018).
Structural Studies on Co-crystals and Salts
Investigations into the structural properties of co-crystals and salts involving quinoline derivatives with amide bonds have implications for understanding the crystalline structure and potential applications of "this compound" and similar compounds (Karmakar, Kalita, & Baruah, 2009).
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-17-7-9-18(10-8-17)28-15-20(24)22-13-21(25)23-11-12-27-19(14-23)16-5-3-2-4-6-16/h2-10,19H,11-15H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZLWOFZLOEVBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.